molecular formula C10H12N2O B13502633 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B13502633
M. Wt: 176.21 g/mol
InChI Key: KUKWJLIDLOMGQK-UHFFFAOYSA-N
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Description

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with a suitable diketone under acidic conditions to form the desired benzodiazepine ring system . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active benzodiazepines.

    Medicine: Research into its potential therapeutic effects, such as anxiolytic and anticonvulsant properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of chloride ion channels and alteration of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 7-chloro-1,2,3,4-tetrahydro-1H-1,4-benzodiazepin-5-one
  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Uniqueness

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to the presence of a methyl group at the 7-position, which can influence its pharmacological properties and reactivity compared to other benzodiazepines. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)10(13)12-5-4-11-9/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWJLIDLOMGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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